5-Methyl-2-nitrobenzoic acid
Overview
Description
5-Methyl-2-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO4. It is a derivative of benzoic acid, where a methyl group and a nitro group are substituted at the 5th and 2nd positions, respectively. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing 5-Methyl-2-nitrobenzoic acid involves the nitration of 3-methylbenzoic acid. This process typically uses a mixture of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure high selectivity and yield .
An alternative green synthesis method involves the nitration of methyl 3-methylbenzoate using a mixture of nitric acid and acetic anhydride. This method is environmentally friendly and offers high selectivity for the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through the nitration of 3-methylbenzoic acid using sulfuric acid as a dehydrating agent and dispersion medium. The process can be optimized by using acetic anhydride to replace sulfuric acid, which allows for the recycling of acetic acid and acetic anhydride, reducing waste and improving selectivity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic aromatic substitution.
Esterification: Alcohols and acid catalysts like sulfuric acid are used for esterification reactions.
Major Products Formed
Reduction: 5-Methyl-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Methyl 5-methyl-2-nitrobenzoate and other ester derivatives.
Scientific Research Applications
5-Methyl-2-nitrobenzoic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Methyl-2-nitrobenzoic acid depends on its application. In pharmaceutical synthesis, it acts as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The nitro group can be reduced to an amino group, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-nitrobenzoic acid: Similar structure but with different substitution positions.
3-Nitrobenzoic acid: Lacks the methyl group.
4-Nitrobenzoic acid: Nitro group at the 4th position instead of the 2nd.
Uniqueness
5-Methyl-2-nitrobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it particularly valuable as an intermediate in the synthesis of specific pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
5-methyl-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRSIFNWHCKMSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Record name | 5-METHYL-2-NITROBENZOIC ACID | |
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DSSTOX Substance ID |
DTXSID1025643 | |
Record name | 5-Methyl-2-nitrobenzoic acid | |
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Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or very light yellow solid. (NTP, 1992) | |
Record name | 5-METHYL-2-NITROBENZOIC ACID | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
Record name | 5-METHYL-2-NITROBENZOIC ACID | |
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CAS No. |
3113-72-2 | |
Record name | 5-METHYL-2-NITROBENZOIC ACID | |
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Record name | 5-Methyl-2-nitrobenzoic acid | |
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Record name | 5-Methyl-2-nitrobenzoic acid | |
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Record name | 5-Methyl-2-nitrobenzoic acid | |
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Record name | Benzoic acid, 5-methyl-2-nitro- | |
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Record name | 5-Methyl-2-nitrobenzoic acid | |
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Record name | 6-nitro-p-toluic acid | |
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Record name | 5-METHYL-2-NITROBENZOIC ACID | |
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Melting Point |
273 to 277 °F (NTP, 1992) | |
Record name | 5-METHYL-2-NITROBENZOIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20682 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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